

An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Laureline

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Compound of Interest

Compound Name: (+/-)-Laureline

Cat. No.: B12763209

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Abstract

(+/-)-Laureline is a racemic mixture of a naturally occurring aporphine alkaloid. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of reported biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of **(+/-)-Laureline**, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical properties, and currently understood biological activities, and provides detailed experimental protocols for relevant assays.

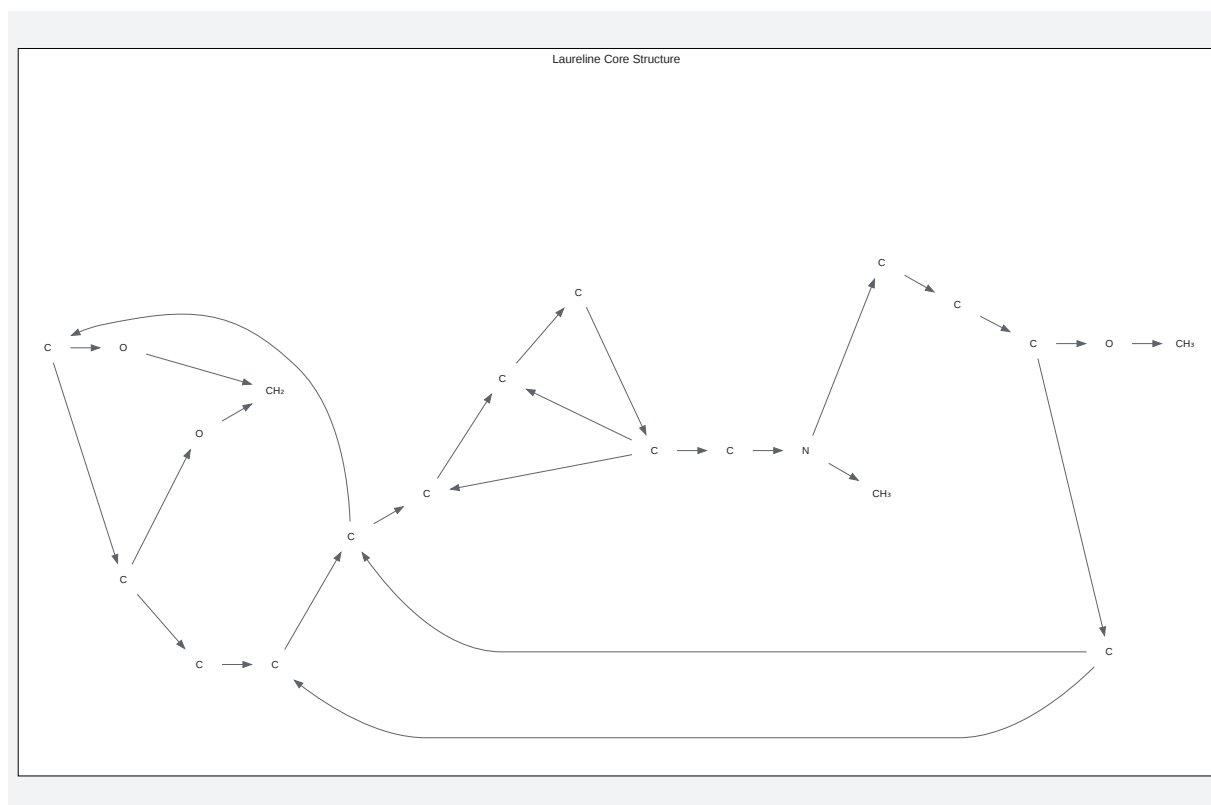
Chemical Structure and Identification

(+/-)-Laureline is a tetracyclic alkaloid characterized by the aporphine core structure. Its systematic IUPAC name is (\pm) -10-methoxy-1,2-(methylenedioxy)aporphine. The molecule possesses a stereocenter at the C6a position, leading to the existence of two enantiomers, (+)-Laureline and (-)-Laureline. The racemic mixture is denoted as **(+/-)-Laureline**.

Chemical Identifiers

Identifier	Value
IUPAC Name	(±)-10-methoxy-1,2-(methylenedioxy)aporphine
Synonyms	(+/-)-5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-
Molecular Formula	C ₁₉ H ₁₉ NO ₃
Molecular Weight	309.36 g/mol
CAS Number	3749-97-1
SMILES	CN1CCc2c3c(-c4c(CC13)ccc(c4)OC)c5OCOc5c2

Structural Diagram:



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Caption: Chemical structure of the aporphine alkaloid Laureline.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(+/-)-Laureline** are limited. The following table summarizes available information, primarily from computational predictions.

Physicochemical Data for **(+/-)-Laureline**

Property	Value	Source
Melting Point	115-116 °C (rough needles from petroleum ether)	Experimental
Boiling Point	Not available	-
Solubility	Practically insoluble in water; Soluble in alcohol and ether.	Experimental
pKa	Not available	-
LogP (calculated)	3.3	PubChem[1]

Spectral Data

Detailed, experimentally obtained spectral data for **(+/-)-Laureline** are not readily available in public databases. The following represents expected spectral characteristics based on the structure and data for similar aporphine alkaloids.

- ¹H NMR:** Expected signals would include aromatic protons, a methylenedioxy bridge singlet, a methoxy group singlet, an N-methyl group singlet, and aliphatic protons of the tetrahydroisoquinoline core.
- ¹³C NMR:** Expected signals would include those for aromatic carbons, the methylenedioxy carbon, the methoxy carbon, the N-methyl carbon, and aliphatic carbons.

- **Mass Spectrometry:** The molecular ion peak $[M]^+$ would be expected at m/z 309.1365, corresponding to the exact mass of $C_{19}H_{19}NO_3$.^[1] Fragmentation patterns would likely involve the loss of the N-methyl group and retro-Diels-Alder reactions characteristic of the aporphine skeleton.
- **Infrared (IR) Spectroscopy:** Characteristic absorption bands would be expected for aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, C-O-C stretching of the ether and methylenedioxy groups, and C-N stretching.

Biological Activities and Pharmacological Properties

Specific pharmacological studies on **(+/-)-Laureline** are limited. However, the aporphine alkaloid class to which it belongs is known for a variety of biological activities. The essential oil of *Laurelia sempervirens*, a plant known to contain aporphine alkaloids, has demonstrated notable antifungal and antibiofilm activities.^[2]

- **Antimicrobial Activity:** The essential oil of *Laurelia sempervirens* showed significant activity against the yeast *Candida albicans* with a minimum inhibitory concentration (MIC) of 64 $\mu\text{g/mL}$.^[2] It also inhibited biofilm formation by *Staphylococcus aureus* by over 50% at the same concentration.^[2] While these activities are attributed to the essential oil as a whole, they suggest that constituent aporphine alkaloids like Laureline may contribute to this effect.
- **Potential Cytotoxic Activity:** Many aporphine alkaloids have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Further investigation is required to determine if **(+/-)-Laureline** possesses such cytotoxic properties.
- **Potential Anticholinergic Activity:** Some aporphine alkaloids are known to interact with cholinergic receptors. This suggests a potential for **(+/-)-Laureline** to exhibit anticholinergic effects, although this has not been experimentally verified.

Signaling Pathway Visualization

Due to the lack of specific studies on the mechanism of action of **(+/-)-Laureline**, a signaling pathway diagram cannot be accurately generated at this time. Future research elucidating its

molecular targets and downstream effects would be necessary to construct such a diagram.

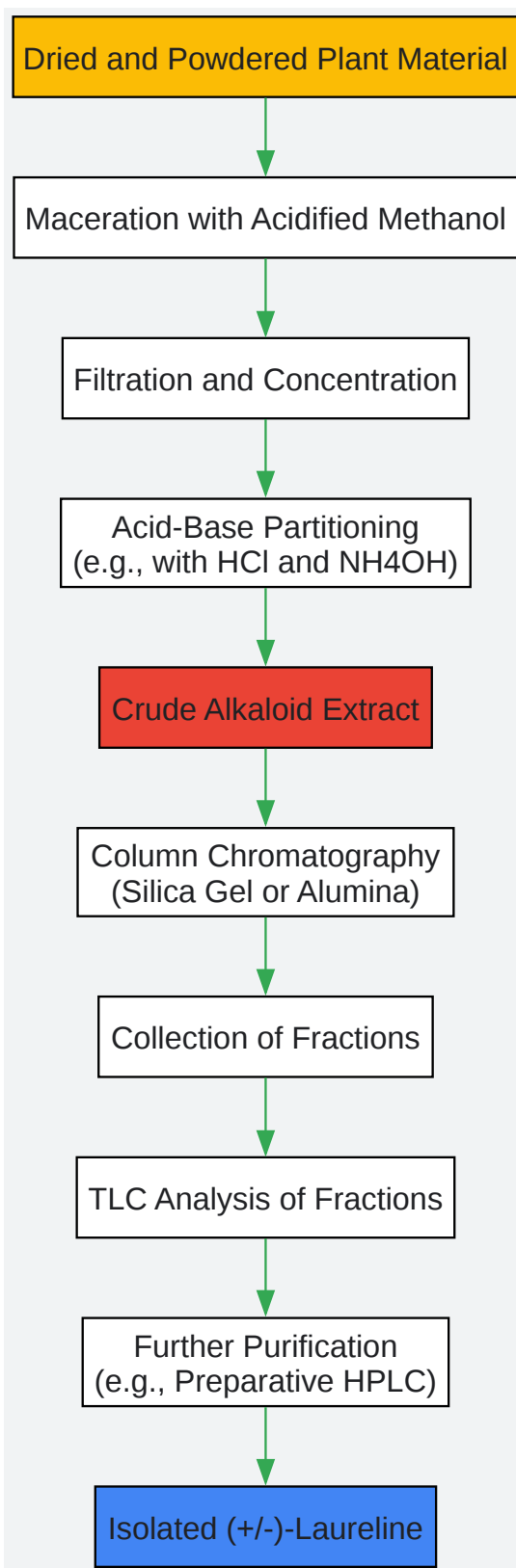
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **(+/-)-Laureline** and similar natural products.

General Isolation of Aporphine Alkaloids

This protocol provides a general procedure for the extraction and isolation of aporphine alkaloids from plant material, which can be adapted for the isolation of Laureline from sources like *Laurelia novae-zelandiae*.

Workflow for Aporphine Alkaloid Isolation



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Caption: General workflow for the isolation of aporphine alkaloids.

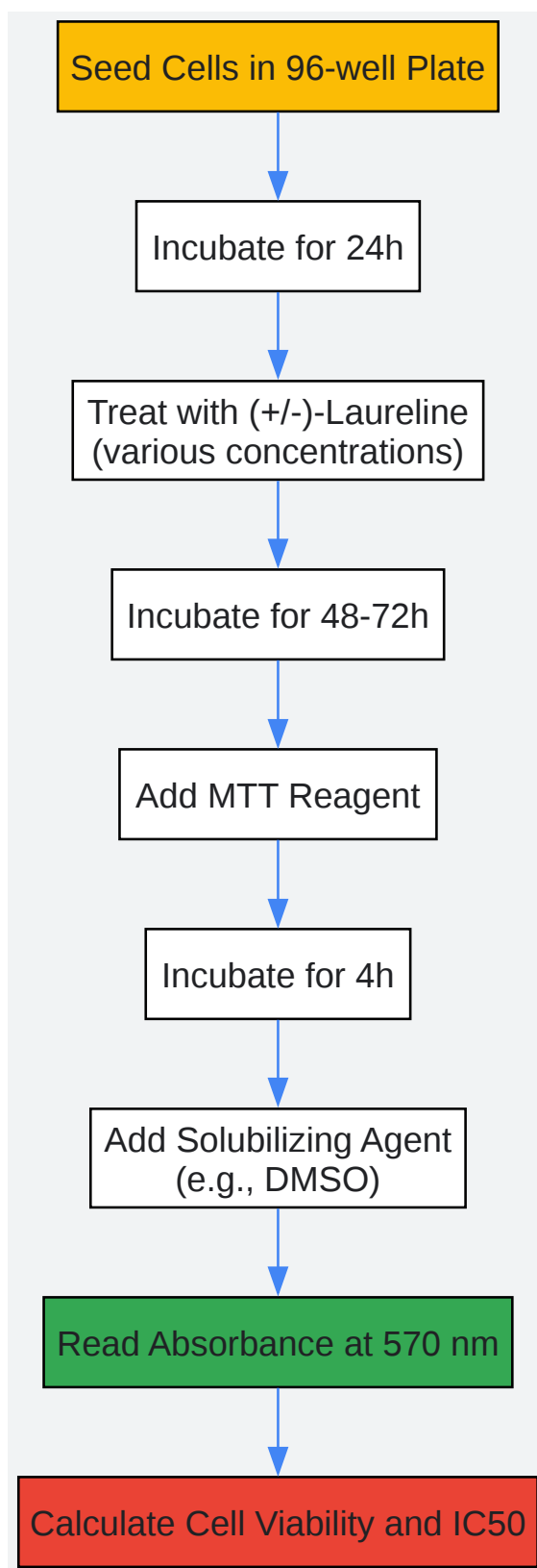
Protocol:

- **Extraction:** The dried and powdered plant material (e.g., bark or leaves) is macerated with an acidified methanol (e.g., 1% HCl in methanol) for an extended period (24-48 hours) at room temperature. This process is typically repeated three times to ensure complete extraction.
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
- **Purification:** The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated. The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol).
- **Fraction Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired aporphine alkaloid.
- **Final Purification:** Fractions containing the target compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure **(+/-)-Laureline**.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cancer cells.

MTT Assay Workflow



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Caption: Workflow for a typical MTT cytotoxicity assay.

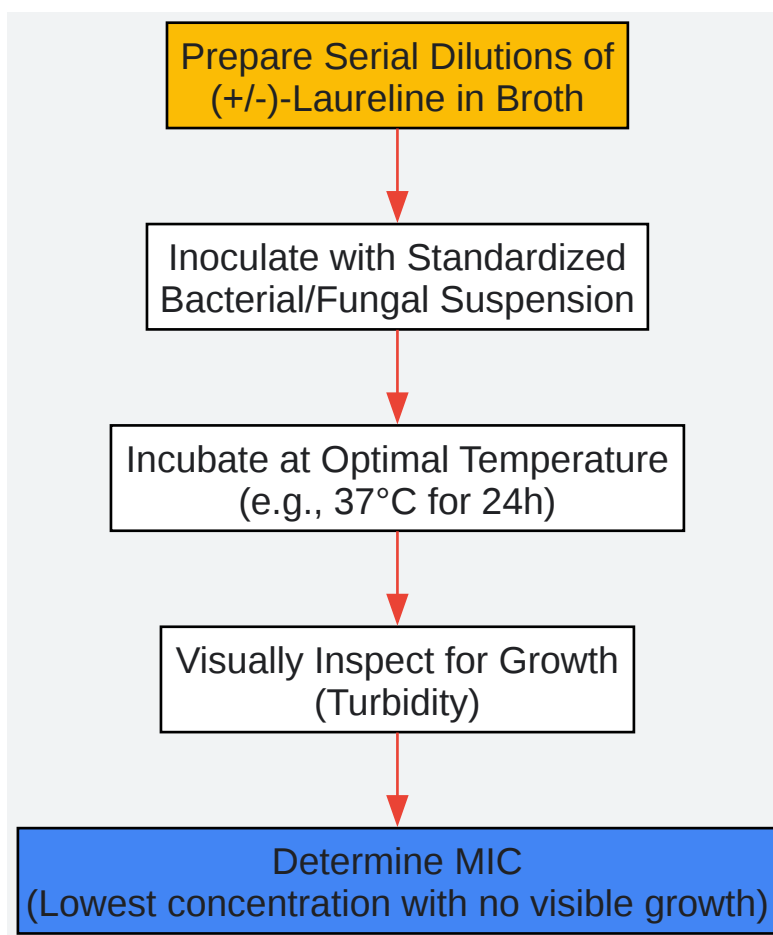
Protocol:

- **Cell Seeding:** Cancer cells are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **(+/-)-Laureline** (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plate is incubated for a period of 48 to 72 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth Microdilution Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- **Compound Dilution:** A serial two-fold dilution of **(+/-)-Laureline** is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.
- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Inoculation:** Each well of the microtiter plate is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

(+/-)-Laureline, as a member of the aporphine alkaloid family, presents an interesting scaffold for further pharmacological investigation. While current specific data on its biological activities are sparse, the known properties of related compounds and the bioactivity of its natural source suggest potential for antimicrobial and cytotoxic effects. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its future study. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this natural product.

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References

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